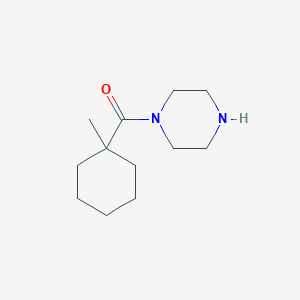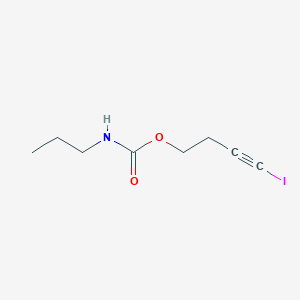
4-Iodobut-3-yn-1-yl propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodobut-3-yn-1-yl propylcarbamate is a chemical compound with the molecular formula C8H12INO2. It is a member of the carbamate family and is known for its applications in various industrial and scientific fields. This compound is characterized by the presence of an iodine atom, a butynyl group, and a propylcarbamate moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobut-3-yn-1-yl propylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-iodobut-3-yn-1-ol with propyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
4-Iodobut-3-yn-1-yl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding but-3-yn-1-yl propylcarbamate.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: But-3-yn-1-yl propylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
4-Iodobut-3-yn-1-yl propylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the production of specialty chemicals and as a preservative in certain formulations.
作用機序
The mechanism of action of 4-Iodobut-3-yn-1-yl propylcarbamate involves its interaction with specific molecular targets. The iodine atom and the carbamate group play crucial roles in its reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic functions. This mechanism is particularly relevant in its antimicrobial and antifungal activities.
類似化合物との比較
Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate compound with similar antifungal properties.
Propamocarb: A carbamate pesticide used in agriculture.
Uniqueness
4-Iodobut-3-yn-1-yl propylcarbamate is unique due to its specific structural features, such as the presence of both an iodine atom and a butynyl group
特性
CAS番号 |
138248-79-0 |
|---|---|
分子式 |
C8H12INO2 |
分子量 |
281.09 g/mol |
IUPAC名 |
4-iodobut-3-ynyl N-propylcarbamate |
InChI |
InChI=1S/C8H12INO2/c1-2-6-10-8(11)12-7-4-3-5-9/h2,4,6-7H2,1H3,(H,10,11) |
InChIキー |
ZABZIHZUWOERSU-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)OCCC#CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)
![1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol](/img/structure/B14275437.png)

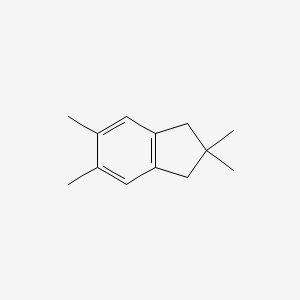
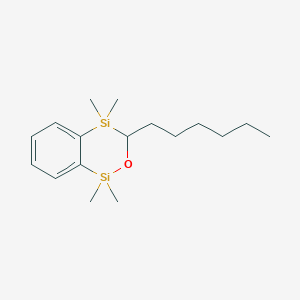
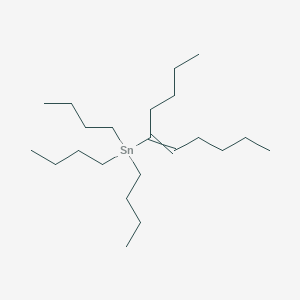
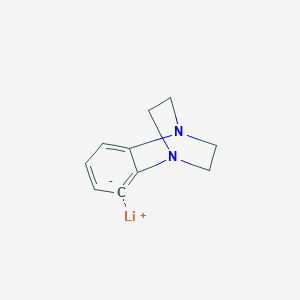
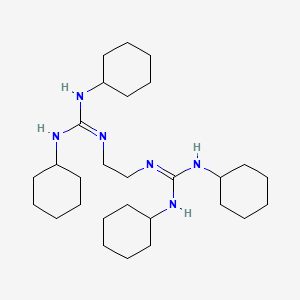
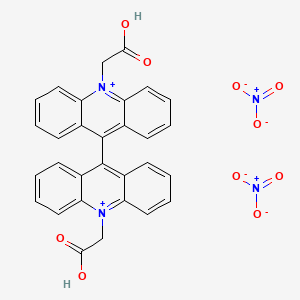
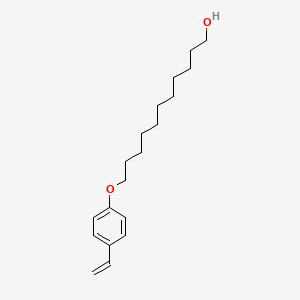
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
